molecular formula C17H28INO4 B13742514 Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, methyliodide CAS No. 23966-69-0

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, methyliodide

Cat. No.: B13742514
CAS No.: 23966-69-0
M. Wt: 437.3 g/mol
InChI Key: AOQRGHOMWDKWEI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, methyliodide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, methyliodide typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives with 2-(dimethylamino)ethanol, followed by the introduction of butoxy and methoxy groups. The final step involves the methylation of the ester using methyliodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, methyliodide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or butoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, methyliodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, methyliodide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in biological pathways. For example, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-methoxy-, methyl ester
  • Benzoic acid, 2-(dimethylamino)ethyl ester
  • Benzoic acid, 2-butoxy-, methyl ester

Uniqueness

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, methyliodide is unique due to the combination of butoxy, methoxy, and dimethylaminoethyl ester groups. This unique structure provides distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

23966-69-0

Molecular Formula

C17H28INO4

Molecular Weight

437.3 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-butoxy-3-methoxybenzoate;iodomethane

InChI

InChI=1S/C16H25NO4.CH3I/c1-5-6-11-20-15-13(8-7-9-14(15)19-4)16(18)21-12-10-17(2)3;1-2/h7-9H,5-6,10-12H2,1-4H3;1H3

InChI Key

AOQRGHOMWDKWEI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC=C1OC)C(=O)OCCN(C)C.CI

Origin of Product

United States

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